methyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of one carbon atom and four nitrogen atoms. This particular compound is characterized by the presence of an amino group at the 5-position of the tetrazole ring and a methyl ester group attached to the acetic acid moiety. Tetrazole derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate typically involves the reaction of 5-aminotetrazole with methyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize production costs. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
methyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
methyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex tetrazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as explosives and propellants.
Mechanism of Action
The mechanism of action of methyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acetic acid derivative. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-tetrazole: A similar compound with an amino group at the 5-position but lacking the acetic acid methyl ester moiety.
5-Amino-2-methyl-tetrazole: Contains a methyl group at the 2-position instead of the acetic acid methyl ester.
Uniqueness
methyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate is unique due to the presence of both the amino group and the acetic acid methyl ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C4H7N5O2 |
---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
methyl 2-(5-aminotetrazol-2-yl)acetate |
InChI |
InChI=1S/C4H7N5O2/c1-11-3(10)2-9-7-4(5)6-8-9/h2H2,1H3,(H2,5,7) |
InChI Key |
CPLXDALGPSFXRB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1N=C(N=N1)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.